2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
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Overview
Description
The compound “2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone” is a heterocyclic compound. It has a molecular formula of C13H10N6O3S and an average mass of 330.322 Da . It belongs to the class of 1,2,4-triazoles, which have been extensively studied due to their wide range of biological and pharmacological activities .
Scientific Research Applications
Heterocyclic Compounds in Drug Development
Triazoles and pyridazinones, which are structural components of the compound , are recognized for their significant role in drug development. Triazoles have been widely studied due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Their adaptability in structural variations allows for the creation of new drugs with diverse biological activities. The demand for novel triazoles with improved synthesis methods, considering green chemistry and sustainability, is ongoing, especially for combating new diseases and drug-resistant bacteria (Ferreira et al., 2013). Pyridazinone compounds, notably ABT-963, have shown potential as selective COX-2 inhibitors, offering high selectivity and reduced side effects in inflammatory conditions (Asif, 2016).
Triazole Derivatives and Antibacterial Activity
1,2,4-Triazole derivatives exhibit a wide range of pharmacological activities. Research highlights their potential as key structures in the development of new antibacterial agents, particularly against antibiotic-resistant strains like S. aureus. The triazole-containing hybrids have been noted for their ability to exert multiple antibacterial mechanisms, making them a promising direction for future antibacterial therapies (Li & Zhang, 2021).
Triazoles and Antioxidant Properties
1,2,4-Triazole derivatives have also been linked with antioxidant and antiradical activities. Studies suggest that these compounds can positively impact biochemical processes, especially in patients exposed to high doses of radiation. The structural similarity of synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which possesses free SH-groups, underlines their potential therapeutic significance (Kaplaushenko, 2019).
Industrial and Agricultural Applications
Apart from medical applications, 1,2,4-triazole derivatives find extensive use in various industrial and agricultural domains. They are utilized in the manufacture of optical materials, corrosion inhibitors, and as additives in fuels and oils. Their low toxicity makes them suitable for a wide range of applications, highlighting their versatility beyond pharmaceutical use (Parchenko, 2019).
Future Directions
properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCMKLAPBKWQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
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